3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine 3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine
Brand Name: Vulcanchem
CAS No.: 896044-30-7
VCID: VC4367465
InChI: InChI=1S/C19H18N2OS/c1-14-6-5-7-15(12-14)13-23-19-11-10-17(20-21-19)16-8-3-4-9-18(16)22-2/h3-12H,13H2,1-2H3
SMILES: CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=CC=C3OC
Molecular Formula: C19H18N2OS
Molecular Weight: 322.43

3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine

CAS No.: 896044-30-7

Cat. No.: VC4367465

Molecular Formula: C19H18N2OS

Molecular Weight: 322.43

* For research use only. Not for human or veterinary use.

3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine - 896044-30-7

Specification

CAS No. 896044-30-7
Molecular Formula C19H18N2OS
Molecular Weight 322.43
IUPAC Name 3-(2-methoxyphenyl)-6-[(3-methylphenyl)methylsulfanyl]pyridazine
Standard InChI InChI=1S/C19H18N2OS/c1-14-6-5-7-15(12-14)13-23-19-11-10-17(20-21-19)16-8-3-4-9-18(16)22-2/h3-12H,13H2,1-2H3
Standard InChI Key CGLAKNACPKDPPR-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=CC=C3OC

Introduction

3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine is an organic heterocyclic compound belonging to the pyridazine family. It features a pyridazine core substituted with a methoxyphenyl group and a thioether linkage to a methylbenzyl group. This compound has garnered significant attention in medicinal chemistry due to its potential biological activity against various pathogens and its utility as a building block in organic synthesis.

Synthesis

The synthesis of 3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine typically involves several key steps:

  • Formation of the Pyridazine Core: This involves the synthesis of the pyridazine ring, often through condensation reactions or cyclization processes.

  • Introduction of Functional Groups: The methoxyphenyl and methylbenzylthio groups are introduced through subsequent reactions, such as nucleophilic substitution or cross-coupling reactions.

StepReaction ConditionsReagents
1. Formation of Pyridazine CoreHigh temperature, basic conditionsPyridazine precursors
2. Introduction of Methoxyphenyl GroupMild conditions, catalysts like palladiumMethoxyphenyl halides
3. Introduction of Methylbenzylthio GroupBasic conditions, thiolate nucleophilesMethylbenzyl halides

Biological Activity

The biological activity of 3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine is attributed to its interaction with biological targets, which may include enzymes or receptors implicated in disease processes. This compound has shown potential in drug discovery due to its ability to modulate biological pathways, although specific mechanisms of action require further investigation.

Applications in Scientific Research

3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for synthesizing new pharmacological agents.

  • Biological Studies: Its biological activity makes it useful for studying disease mechanisms and developing therapeutic strategies.

Future Perspectives

Future research on 3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine should focus on elucidating its specific mechanisms of action and exploring its therapeutic potential. This could involve in-depth studies of its interactions with biological targets and its efficacy in preclinical models.

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